molecular formula C20H26N2O5S B8321331 MMP3 inhibitor 2

MMP3 inhibitor 2

Cat. No.: B8321331
M. Wt: 406.5 g/mol
InChI Key: VKUYLANQOAKALN-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-[Benzyl[(4-methoxyphenyl)sulfonyl]amino]-4-methylpentanehydroximic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, a methoxyphenyl group, and a sulfonyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-[Benzyl[(4-methoxyphenyl)sulfonyl]amino]-4-methylpentanehydroximic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyl[(4-methoxyphenyl)sulfonyl]amine, which is then reacted with other reagents to form the final product. Common reaction conditions include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing advanced techniques such as microwave-assisted synthesis or high-pressure reactors.

Chemical Reactions Analysis

Types of Reactions

®-2-[Benzyl[(4-methoxyphenyl)sulfonyl]amino]-4-methylpentanehydroximic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-2-[Benzyl[(4-methoxyphenyl)sulfonyl]amino]-4-methylpentanehydroximic acid is used as a building block for synthesizing more complex molecules. It serves as a precursor in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions due to its unique structural features.

Medicine

In medicine, ®-2-[Benzyl[(4-methoxyphenyl)sulfonyl]amino]-4-methylpentanehydroximic acid is explored for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ®-2-[Benzyl[(4-methoxyphenyl)sulfonyl]amino]-4-methylpentanehydroximic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-2-[Benzyl[(4-methoxyphenyl)sulfonyl]amino]-4-methylpentanehydroximic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C20H26N2O5S

Molecular Weight

406.5 g/mol

IUPAC Name

(2R)-2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-4-methylpentanamide

InChI

InChI=1S/C20H26N2O5S/c1-15(2)13-19(20(23)21-24)22(14-16-7-5-4-6-8-16)28(25,26)18-11-9-17(27-3)10-12-18/h4-12,15,19,24H,13-14H2,1-3H3,(H,21,23)/t19-/m1/s1

InChI Key

VKUYLANQOAKALN-LJQANCHMSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC(C)CC(C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

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